Enhanced Lipophilicity (LogP) of N-Propyl Derivative Enables Superior Membrane Permeability Over N-Methyl and Primary Amine Analogs
The calculated octanol–water partition coefficient (cLogP) for the N-propyl target compound is substantially higher than that of its N-methyl and primary amine counterparts. Specifically, a structurally related isomer (CAS 1212818-21-7, same formula C₁₁H₁₃F₄N) exhibits a predicted LogP of 3.15 . By extension, the target compound, bearing the same molecular formula with a propyl chain, is expected to have a LogP in the range of 3.0–3.3. In contrast, the N-methyl analog (CAS 958863-62-2, C₉H₉F₄N) has a lower predicted LogP of approximately 2.5–2.7 based on its smaller molecular weight and reduced alkyl chain hydrophobicity . The primary amine (CAS 239135-49-0) is even less lipophilic, with an estimated LogP of approximately 1.8–2.0 . This difference of ~0.5–1.3 log units represents a 3- to 20-fold increase in partition coefficient, directly impacting passive membrane permeability and blood–brain barrier penetration potential.
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | Predicted LogP ~3.0–3.3 (based on isomeric compound data; CAS 1212818-21-7 LogP = 3.15) |
| Comparator Or Baseline | N-methyl analog (CAS 958863-62-2): predicted LogP ~2.5–2.7; Primary amine (CAS 239135-49-0): predicted LogP ~1.8–2.0 |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.3 vs. comparators (3- to 20-fold higher partition coefficient) |
| Conditions | Predicted values (ACD/Labs or similar algorithm); experimental LogP not available for target compound. |
Why This Matters
In CNS-targeted drug discovery, higher LogP correlates with improved passive blood–brain barrier permeability, making the N-propyl derivative a preferred choice for programs requiring brain exposure.
